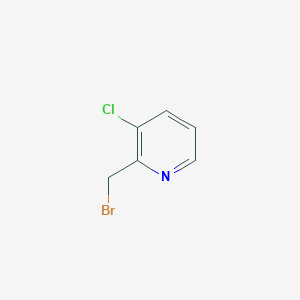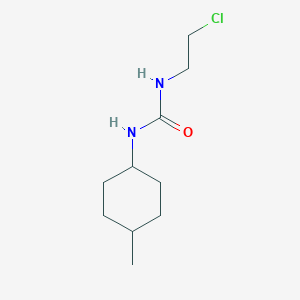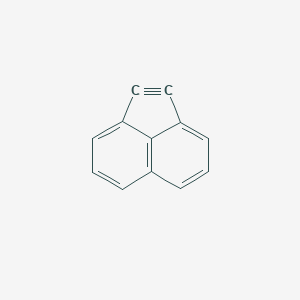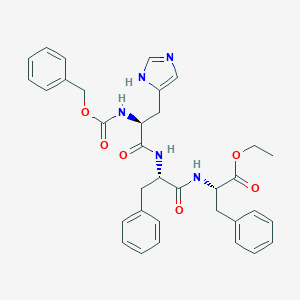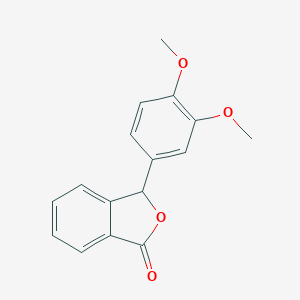
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one, commonly known as TDP, is a synthetic compound that belongs to the benzofuran class of chemicals. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
The exact mechanism of action of TDP is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. TDP has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
生化和生理效应
TDP has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. TDP has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to decrease the expression of inflammatory mediators. In addition, TDP has been found to protect neurons against oxidative stress, apoptosis, and inflammation.
实验室实验的优点和局限性
One of the advantages of TDP is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. TDP has been shown to be effective in preclinical models of cancer, inflammation, and neurodegenerative disorders. Another advantage of TDP is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents.
One of the limitations of TDP is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
未来方向
There are several future directions for research on TDP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the investigation of TDP's potential use in combination with other chemotherapeutic agents or targeted therapies.
In addition, further studies are needed to elucidate the exact mechanism of action of TDP and to identify its molecular targets. This could lead to the development of more specific and potent TDP derivatives with improved therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of TDP in humans, and to determine its potential use in the treatment of various diseases.
合成方法
The synthesis of TDP involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxybenzoic acid in the presence of a Lewis acid catalyst. The resulting product is then subjected to cyclization under acidic conditions to yield TDP. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
TDP has been shown to exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been investigated for its potential use in the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer. TDP has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical models.
TDP has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of inflammatory mediators in various cell types. TDP has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition, TDP has been shown to have neuroprotective effects. It has been found to protect neurons against oxidative stress, apoptosis, and inflammation in vitro and in vivo. TDP has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
37618-00-1 |
|---|---|
产品名称 |
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one |
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14O4/c1-18-13-8-7-10(9-14(13)19-2)15-11-5-3-4-6-12(11)16(17)20-15/h3-9,15H,1-2H3 |
InChI 键 |
NSXBROVJPCGNBU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)OC |
其他 CAS 编号 |
37618-00-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



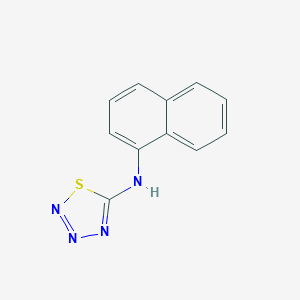
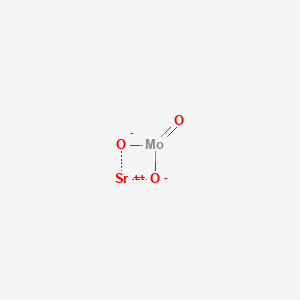
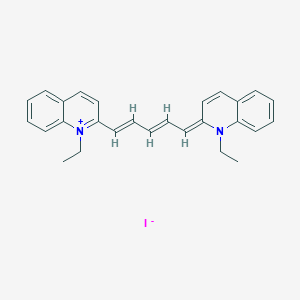
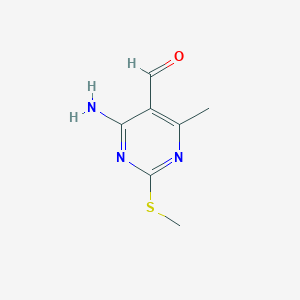
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
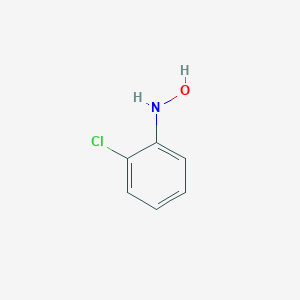
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
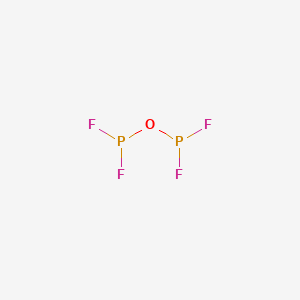
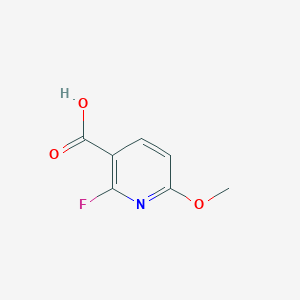
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
